Uracil sodium salt

Description

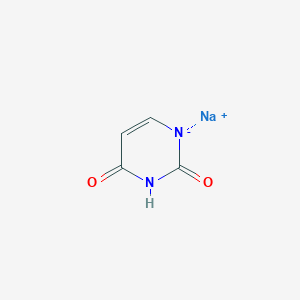

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3N2NaO2 |

|---|---|

Molecular Weight |

134.07 g/mol |

IUPAC Name |

sodium;pyrimidin-1-ide-2,4-dione |

InChI |

InChI=1S/C4H4N2O2.Na/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |

InChI Key |

AFQRCUXCMBCNNS-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[N-]C(=O)NC1=O.[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Uracil Sodium Salt and Analogues

Advanced Synthetic Routes to Uracil (B121893) Sodium Salt

The formation of uracil sodium salt can be achieved through direct reaction of a uracil precursor with a suitable sodium compound. One common laboratory method involves the condensation of malic acid with urea (B33335) in fuming sulfuric acid. wikipedia.org Another approach starts with the formation of a sodium salt of a uracil derivative, which then serves as an intermediate. For instance, 5-aminouracil (B160950) can be converted into its sodium salt in the first step of a two-step synthesis for 5-arylideneaminouracil sodium salts. lookchem.com

A more fundamental synthesis involves preparing a sodium urea salt by reacting urea with sodium methoxide (B1231860) in a solvent like xylene at elevated temperatures (e.g., 60°C for 4 hours). chemicalbook.com This sodium urea salt is then reacted with other precursors to form the uracil ring structure. chemicalbook.com After the primary reaction, the product is typically dissolved in water, and the uracil is precipitated by acidification with hydrochloric acid, followed by filtration and drying. chemicalbook.com

In line with the principles of green chemistry, eco-friendly and solvent-free methods for synthesizing uracil derivatives have been developed. One such method is "Grindstone Chemistry," which involves the synthesis of organic molecules without a solvent by grinding the reactants at room temperature. chemrevlett.comchemrevlett.com This technique has been successfully applied to the three-component synthesis of uracil-based azo dyes in a single pot, offering high yields, reduced reaction times, and an improved atom economy compared to conventional methods. chemrevlett.com

Microwave irradiation is another effective technique for promoting solvent-free reactions. It has been used for the one-pot condensation of methyl or ethyl β-ketoesters with urea or thiourea (B124793) to produce substituted uracils and thiouracils in good yields and with significantly shorter reaction times. researchgate.netresearchgate.net Similarly, the condensation of malonic acid and urea derivatives can be smoothly carried out using acetic anhydride (B1165640) under microwave irradiation in the absence of a solvent to yield 6-hydroxy-uracils. researchgate.net

Synthesis of Functionalized this compound Derivatives

Uracil-iodonium(III) salts are valuable synthetic intermediates for creating functionalized nucleobases and nucleosides. mdpi.comnih.gov These hypervalent iodine compounds act as versatile arylation reagents. mdpi.comresearchgate.net However, their utility has sometimes been limited by their hygroscopic nature and instability. mdpi.comnih.gov Recent research has focused on developing stable, easy-to-handle solid uracil-iodonium(III) salts by introducing various structural motifs and counterions. mdpi.comresearchgate.netresearchgate.net

The synthesis can be performed as a one-pot reaction from aryl iodides and uracils using an oxidant like m-chloroperbenzoic acid (mCPBA). mdpi.comresearchgate.net The stability and yield of the resulting salt are influenced by the counterion; for example, tosylate moieties have been found to facilitate the preparation and stabilization of these salts. mdpi.com These stable iodonium (B1229267) salts can then be used in subsequent reactions, such as the generation of "uracilyne," a reactive heteroaryne analogue of uracil, which undergoes cycloaddition reactions to form complex functionalized uracil derivatives. digitellinc.com

| Reactants | Oxidant/Conditions | Product | Yield |

| Aryl Iodide + Uracil | mCPBA, TfOH | Uracil-iodonium(III) triflate | Moderate to High |

| 4-Chloroiodobenzene + Uracil | mCPBA | Uracil-iodonium(III) triflate | Moderate to High |

| Uracil-iodonium triflate | Cu(I)-catalyst | Indoyl uracil | Moderate |

Table 1: Synthesis and Application of Uracil-Iodonium(III) Salts. mdpi.com

Azo dyes containing the uracil scaffold represent an important class of organic molecules with industrial and pharmaceutical relevance. chemrevlett.comchemrevlett.com A common and eco-friendly synthesis route involves a two-stage process starting from the phenoxide salt of uracil. chemrevlett.com The first stage is a diazotization reaction, where an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite) to form a highly reactive diazonium cation. chemrevlett.comunb.ca

In the subsequent stage, the electron-deficient diazonium salt undergoes a coupling reaction with the electron-rich uracil phenoxide salt. chemrevlett.com This electrophilic aromatic substitution results in the final azo dye. chemrevlett.com This process can be efficiently carried out under solvent-free conditions at room temperature by grinding the reactants—the uracil phenoxide salt, sodium nitrite, and an amino compound hydrochloride salt—in a mortar and pestle. chemrevlett.com The reaction progress is monitored by thin-layer chromatography (TLC), and the resulting colored product is purified by recrystallization. chemrevlett.com

| Compound | Grinding Time (min) | Melting Point (°C) | Yield (%) |

| 4a | 20 | 270-272 | 75 |

| 4b | 16 | 275-277 | 68 |

| 4c | 15 | 284-286 | 70 |

Table 2: Reaction data for the solvent-free synthesis of selected uracil-based azo dyes. chemrevlett.com

To enhance the biological activity and water solubility of 5-arylideneaminouracils, their corresponding sodium salts are synthesized. lookchem.compleiades.online This preparation is typically a two-step process. lookchem.com

Salt Formation : In the first step, the precursor, 5-aminouracil, is converted into its sodium salt by reacting it with a sodium compound such as sodium hydroxide. lookchem.com

Condensation : The resulting sodium salt of 5-aminouracil is then brought into a condensation reaction with a corresponding aldehyde (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) in an alcohol solvent. The mixture is heated, often on a water bath, to facilitate the reaction, which yields the brightly colored 5-arylideneaminothis compound as a precipitate. lookchem.com

These water-soluble salts have demonstrated significantly higher antimicrobial activity in vitro compared to their parent neutral compounds. pleiades.online

| Precursor Aldehyde | Product | Yield (%) | Melting Point (°C) |

| 3,5-dichloro-2-hydroxybenzaldehyde | 5-(3,5-dichloro-2-hydroxybenzylideneamino)this compound | 61 | ~300 (with decomposition) |

Table 3: Synthesis data for a representative 5-Arylideneaminothis compound. lookchem.com

Derivatization Through Chemical Modification of Related Pyrimidines

Bisulfite-Mediated Conversion of Cytosine to Uracil Adducts Involving Sodium

The conversion of cytosine to uracil through the action of sodium bisulfite is a well-established and significant reaction, particularly in the field of epigenetics for the analysis of DNA methylation. epigentek.comresearchgate.net This chemical modification proceeds through a series of adducts where sodium plays a crucial role, both as the cation of the reactive bisulfite salt and in the stabilization of key intermediates. nih.govoup.com The process ultimately yields uracil, which can exist as a sodium salt under appropriate alkaline conditions.

The reaction mechanism involves three primary steps, initiated by the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the cytosine ring. nih.govresearchgate.net This process is highly dependent on pH and temperature, with optimal conversion rates typically observed under acidic conditions (pH 5-6). nih.govresearchgate.net

The key stages of the conversion are as follows:

Sulfonation: The reaction begins with the reversible nucleophilic attack of a bisulfite ion at the C-6 position of the cytosine ring, leading to the formation of a 5,6-dihydrocytosine-6-sulfonate intermediate. researchgate.netnih.gov This initial addition disrupts the aromaticity of the pyrimidine (B1678525) ring.

Hydrolytic Deamination: The saturated intermediate, 5,6-dihydrocytosine-6-sulfonate, then undergoes irreversible hydrolytic deamination at the C-4 position. nih.govnih.gov This step involves the removal of the amino group as ammonia (B1221849) (NH₃) and results in the formation of a 5,6-dihydrouracil-6-sulfonate adduct. researchgate.net This uracil adduct is stable under neutral conditions and has been isolated and characterized as its sodium salt, specifically sodium 5,6-dihydrouracil-6-sulfonate. nih.govoup.com

Desulfonation: The final step is the removal of the sulfonate group from the uracil adduct. nih.gov This is typically achieved by raising the pH to alkaline conditions. researchgate.netnih.gov The elimination of the sulfonate group regenerates the 5,6-double bond, yielding the final product, uracil. nih.govresearchgate.net

The entire process effectively converts a cytosine residue into a uracil residue. wikipedia.org A significant aspect of this reaction is its selectivity for cytosine over 5-methylcytosine (B146107). researchgate.netjst.go.jp The methyl group at the C-5 position of 5-methylcytosine hinders the initial bisulfite attack, making the conversion of 5-methylcytosine to thymine (B56734) (via a similar mechanism) much slower. researchgate.netnih.gov This differential reactivity is the foundation of bisulfite sequencing, a key technique for mapping DNA methylation patterns. epigentek.comwikipedia.org

Below is a table summarizing the key intermediates and conditions in the bisulfite-mediated conversion of cytosine.

| Step | Reactant | Key Intermediate | Reagent/Condition | Product of Step |

| 1. Sulfonation | Cytosine | N/A | Sodium Bisulfite (NaHSO₃), pH 5-6 | 5,6-dihydrocytosine-6-sulfonate |

| 2. Deamination | 5,6-dihydrocytosine-6-sulfonate | N/A | Water (hydrolysis) | 5,6-dihydrouracil-6-sulfonate (as sodium salt) |

| 3. Desulfonation | 5,6-dihydrouracil-6-sulfonate | N/A | Alkaline conditions (e.g., NaOH) | Uracil |

Advanced Spectroscopic and Computational Characterization of Uracil Sodium Salt Systems

Spectroscopic Analysis Techniques

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of molecules. For uracil (B121893) sodium salt, these methods reveal characteristic changes in the vibrational spectrum upon deprotonation of the uracil molecule.

In FT-IR spectroscopy, the deprotonation of uracil, forming the uracil anion (the key component of the sodium salt), leads to notable shifts in the positions of key absorption bands. The bands associated with the C=O stretching vibrations, typically observed around 1713 cm⁻¹ and 1699 cm⁻¹ in neutral uracil, are particularly affected. The formation of the anion results in a shift of these bands, reflecting the change in bond order and electron distribution within the pyrimidine (B1678525) ring. Specifically, new bands may appear that are attributed to the stretching of different ring bonds, such as the ν(N1-C2 + C2-N3 + N3-C4 + C4-C5) stretching and β(C6-H) bending vibrations.

FT-Raman spectroscopy provides complementary information. Studies on uracil have shown that initial excited-state structural dynamics occur along in-plane hydrogen-bond angle deformation, ring stretching, and carbonyl vibrational modes. For the deprotonated species, as in uracil sodium salt, changes in the Raman spectrum are expected, particularly in the ring breathing modes and C=O stretching vibrations. Density Functional Theory (DFT) calculations are often combined with experimental Raman spectroscopy to predict the vibrational spectra of uracil and its deprotonated forms, aiding in the identification of different tautomers.

Table 1: Selected Vibrational Frequencies for Uracil and its Deprotonated Form

| Vibrational Mode | Typical Frequency (cm⁻¹) in Neutral Uracil | Observed Changes upon Deprotonation (Anion) |

|---|---|---|

| ν(C=O) stretching | ~1700-1715 | Shift in frequency indicating change in bond character. |

| Ring Breathing | ~802 | Relatively low intensity in SEHRS spectra of the anion. |

| ν(Ring)/ν(C-H) stretching | - | Appearance of new bands (e.g., ~1189 cm⁻¹). |

| ν(N-H) stretching | - | Appearance of new bands (e.g., ~1373 cm⁻¹). |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV absorption spectrum of uracil is characterized by absorption maxima typically around 202 nm and 258 nm in aqueous solutions. These correspond to π-π* and n-π* electronic transitions. The formation of this compound involves deprotonation, which significantly alters the electronic structure and, consequently, the UV-Vis absorption spectrum. Theoretical studies on uracil anions have been conducted to understand these changes.

Solvent interactions also play a crucial role in the electronic spectra. For instance, in aqueous solutions, the π-π* state of uracil is lowered in energy compared to the n-π* state. Deprotonation to form the anion, as in this compound, further modifies these energy levels, which can be observed as shifts in the absorption maxima.

Fluorescence spectroscopy provides information about the excited states of molecules. Uracil and other nucleic acid bases generally exhibit very low fluorescence yields. The interaction of uracil with other molecules, such as serum albumin, can lead to fluorescence quenching, which is a useful tool for studying binding interactions. While specific fluorescence lifetime measurements for this compound are not extensively documented, it is known that the photophysics of uracil derivatives are sensitive to substitutions and deprotonation, which would invariably affect fluorescence properties.

Table 2: UV-Vis Absorption Maxima for Uracil

| Compound | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |

|---|---|---|---|

| Uracil | Water | 258 nm | 8200 M⁻¹cm⁻¹ |

| Uracil | Water | 202 nm | N/A |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide sensitive probes of the electronic environment of each atom.

In ¹H NMR, the key resonances for uracil are the protons attached to the pyrimidine ring (H5 and H6) and the imino protons (N1-H and N3-H). Upon formation of the sodium salt, one of the imino protons is removed. This deprotonation at either the N1 or N3 position leads to significant changes in the chemical shifts of the remaining ring protons due to the altered electron density distribution. The specific site of deprotonation can be determined by analyzing these shifts.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the carbonyl carbons (C2 and C4) are particularly sensitive to deprotonation. Studies of uracil derivatives in solvents like DMSO-d₆ have shown that chemical shift data can be used to analyze solvation and hydrogen bonding interactions. For this compound, NMR can be used to study the equilibrium between different tautomeric forms of the anion in solution and their interaction with the Na⁺ cation.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Uracil in Different Solvents

| Nucleus | Atom Position | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|---|

| ¹H | H-5 | 5.60 | 5.60 |

| H-6 | 7.38 | 7.38 | |

| ¹³C | C-2 | - | 152.0 |

| C-4 | - | 164.8 | |

| C-5 | - | 101.4 | |

| C-6 | - | 142.5 |

Note: Imino proton signals are not observed in D₂O due to exchange. Chemical shifts are highly dependent on solvent and pH.

Surface-Enhanced Hyper-Raman Scattering (SEHRS) is a highly sensitive nonlinear optical spectroscopy technique used to study molecules adsorbed on plasmonic nanostructures, such as silver nanoparticles. Due to different selection rules compared to conventional Raman or Surface-Enhanced Raman Scattering (SERS), SEHRS provides unique vibrational information.

Studies have shown that when uracil interacts with silver surfaces, even at neutral pH, the observed spectra are those of the deprotonated uracil anion. This makes SEHRS an ideal technique for directly studying the vibrational characteristics of the anionic component of this compound when it interacts with a surface.

The SEHRS spectra of the uracil anion show significant differences from its SERS spectra. For example, strong signals from C=O stretching vibrations are observed around 1600 cm⁻¹, while the ring breathing mode at approximately 802 cm⁻¹ has a relatively low intensity. The two-photon excited spectra are very sensitive to the molecule-nanoparticle interactions, allowing for a comprehensive vibrational characterization of how this compound adsorbs and orients on metal surfaces. At alkaline pH, a strongly enhanced band around 1532 cm⁻¹ appears in the SEHRS spectrum, clearly indicating the presence of the N1-deprotonated species.

Mass Spectrometry for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules from solution into the gas phase with minimal fragmentation. It is highly suitable for characterizing ionic species like this compound. In ESI-MS, uracil can be detected as its sodium adduct [Ura+Na]⁺ in positive ion mode or as the deprotonated anion [Ura-H]⁻ in negative ion mode. The presence of sodium salts in the sample can lead to the formation of such adducts, but it can also cause signal suppression in some cases.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique is invaluable for structural elucidation. For the uracil anion or its sodium adduct, MS/MS experiments can provide detailed information about its gas-phase structure and stability by analyzing its fragmentation pathways. This method has been successfully applied to determine the concentrations of uracil and its metabolites in plasma for clinical applications, demonstrating its robustness for analyzing uracil-related compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used in metabolomics for the separation, identification, and quantification of a broad range of small molecules in biological samples. nih.govresearchgate.net This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites, a chemical derivatization step, such as silylation, is employed to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov

In the context of metabolomic profiling that could include uracil and its derivatives, GC-MS analysis would typically involve the extraction of metabolites from a biological sample, followed by derivatization. The derivatized extract is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. youtube.com

The analytical workflow for GC-MS metabolomics generally encompasses several key steps:

Spectrum Deconvolution: This process resolves the raw data into a list of individual peaks. nih.gov

Metabolite Identification: The mass spectrum of each chromatographic peak is compared against spectral libraries for identification. nih.gov

Quantification: The abundance of a specific metabolite is determined by comparing its peak area across different samples. nih.gov

Association Network Analysis: This reveals correlations in the abundance changes of multiple metabolites. nih.gov

Pathway Analysis: This step helps to understand the biochemical relationships between metabolites that show coordinated or differential changes. nih.gov

While specific studies focusing on the metabolomic profiling of this compound using GC-MS are not prevalent, the technique is well-established for the analysis of a wide array of metabolites, including nucleobases like uracil, in various biological matrices. researchgate.nettaylorfrancis.com The high sensitivity, reproducibility, and extensive compound libraries associated with GC-MS make it a valuable tool for comprehensive metabolic analysis. youtube.com

Computational Chemistry Approaches

Density Functional Theory (DFT) for Structural, Electronic, and Optical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org It is a widely used approach for predicting the structural, electronic, and optical properties of molecules and materials. rsc.orgresearchgate.netmdpi.comijeap.org In the study of this compound, DFT calculations can provide valuable insights into its fundamental characteristics.

Structural Properties: DFT can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net By finding the minimum energy conformation, researchers can predict the most stable three-dimensional structure of the molecule. nih.gov

Electronic Properties: DFT calculations can elucidate the electronic properties of this compound by determining parameters such as total energy, dipole moment, and the distribution of electron density. researchgate.net The analysis of the band structure and density of states can reveal the contributions of different electronic states and help to understand the material's conductivity. rsc.orgijeap.org

Optical Properties: The optical properties of this compound, including its absorption spectrum, refractive index, and dielectric function, can also be investigated using DFT. rsc.orgmdpi.com These calculations provide a theoretical basis for understanding how the molecule interacts with light. researchgate.net

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. ijeap.org Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). researchgate.net The selection of an appropriate basis set is also crucial for obtaining reliable results. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. bhu.ac.in It provides a visual representation of the charge distribution and is used to predict the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP would likely show a region of negative potential around the oxygen atoms and the deprotonated nitrogen, indicating these as likely sites for interaction with the sodium cation.

Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov FMO analysis of this compound would help in understanding its electronic transitions and its potential to participate in charge transfer interactions. researchgate.net

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netscirp.orgscirp.org It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. researchgate.net The Hirshfeld surface is generated based on the electron density of the molecule, and various properties can be mapped onto this surface to highlight different aspects of the intermolecular interactions. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, allowing for the identification of specific types of interactions and their relative importance. For example, in the case of uracil, N-H···O hydrogen bonds are significant interactions that can be clearly identified and quantified using this method. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.deamercrystalassn.org Developed by Richard Bader, QTAIM allows for the partitioning of a molecule into atomic basins and the characterization of the chemical bonds between them. wikipedia.orgpitt.edu

A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to classify the nature of the chemical bond. researchgate.net For instance, the sign of the Laplacian at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net

In the context of this compound, QTAIM analysis could be used to characterize the nature of the interaction between the sodium ion and the uracil anion. By analyzing the properties of the electron density at the BCP between the sodium ion and the coordinating atoms of the uracil molecule (likely the oxygen and/or deprotonated nitrogen atoms), one could determine the degree of ionic versus covalent character in the bond. This would provide a fundamental understanding of the chemical bonding in this system. wiley-vch.deresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netconicet.gov.arscienceopen.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules. nih.gov

For systems involving uracil, MD simulations have been used to investigate a variety of phenomena, including the conformational switching of water-mediated uracil-cytosine base pairs in RNA duplexes and the conformational changes in uracil transporters. researchgate.netnih.gov These studies have revealed the dynamic nature of uracil-containing systems and the importance of conformational flexibility for their biological function. researchgate.netnih.gov

In the case of this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in aqueous solution. nih.gov Such simulations could reveal the preferred coordination of the sodium ion with the uracil anion, the dynamics of the surrounding solvent molecules, and any conformational changes in the uracil ring itself. nih.gov This information would be valuable for understanding the behavior of this compound in solution and its potential interactions with other molecules.

Mechanistic Investigations of Uracil Sodium Salt Interactions in Complex Systems

Supramolecular Interactions and Assembly

The sodium salt of uracil (B121893), through a combination of ionic and noncovalent interactions, plays a significant role in the formation of complex supramolecular structures. These assemblies are governed by a delicate interplay of forces including metal-ion coordination, hydrogen bonding, π-π stacking, and ion-dipole interactions, which dictate the architecture and stability of the resulting networks.

The interaction between metal cations and nucleobases is a foundational principle for creating organized, multi-dimensional structures. nih.gov Metal ions like Na+ can interact with the nitrogen and oxygen atoms on nucleobases, serving as coordination centers to link multiple uracil units into extended networks. nih.gov While complex metal-organic polyhedra (MOPs) have been used to create highly cross-linked DNA networks through coordination and hydrogen bonding acs.org, simpler cations like sodium can also facilitate the assembly of uracil. In the solid state, these interactions can lead to the formation of three-dimensional crystalline lattices where the sodium ion coordinates with the carbonyl oxygens and/or deprotonated nitrogen atoms of the uracil ring, creating a repeating, ordered structure. The precise geometry of these Na-Uracil networks is dictated by the coordination preferences of the sodium ion and the steric and electronic properties of the uracil molecule. Artificial metal base pairs have gained attention for their stability and potential in nanomolecular devices and metal nanowires. nih.gov

The architecture of uracil-containing supramolecular systems is stabilized by a combination of noncovalent forces. acs.org

π-π Stacking: As an aromatic heterocyclic compound, uracil can engage in π-π stacking interactions. nih.gov This type of interaction, which arises from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, causes uracil molecules to stack on top of one another. nih.govnih.gov In larger assemblies, these stacking forces contribute to the collective stability of the structure, often working in concert with hydrogen bonds. nih.gov The stabilization energy from π-π stacking can be significant, especially in multi-layered structures. nih.gov

Ion-Dipole Interactions: In uracil sodium salt, the positively charged sodium ion (Na+) interacts strongly with the partial negative charges on the electronegative oxygen and nitrogen atoms of the uracil ring. This is a classic ion-dipole interaction. jh.edu The large dipole moment of uracil facilitates this attraction. jh.edu These interactions are crucial for neutralizing charge and are a primary driving force in the formation of metal-containing assemblies. cuni.czacs.org The interaction of the sodium cation with the uracil molecule can stabilize its structure and influence its electronic properties. jh.eduacs.org

These noncovalent interactions are not mutually exclusive and often operate cooperatively to create stable and well-defined supramolecular architectures. acs.org

The principles of molecular recognition are central to host-guest chemistry, where a host molecule selectively binds a specific guest molecule. Uracil and its derivatives can participate in these interactions, acting as either host or guest. This capability is rooted in the same noncovalent forces that drive its self-assembly: hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov

Barrel-shaped macrocycles like cucurbit[n]urils (CBn) are examples of synthetic hosts that can encapsulate guest molecules, mimicking enzymatic active sites. ucl.ac.uk The binding process is driven by the release of high-energy water molecules from the host's hydrophobic cavity and favorable interactions between the host and guest. ucl.ac.uk While not directly involving uracil as the host, these systems demonstrate the principles by which uracil could be selectively recognized as a guest. For instance, a synthetic receptor could be designed with a cavity lined with hydrogen bond donors and aromatic surfaces to complementarily bind uracil.

Metal complexes can also serve as hosts. Ruthenium(II) arene complexes, for example, have been studied for their ability to form stable host-guest complexes with cucurbiturils. acs.org The formation of these complexes is energetically favorable and demonstrates that metal coordination does not preclude participation in host-guest chemistry. acs.org A metal complex of uracil could similarly be encapsulated, or a larger metallo-supramolecular cage could be constructed to selectively bind uracil or its derivatives.

Biochemical and Enzymatic Interaction Mechanisms (In Vitro Studies)

Uracil-DNA Glycosylase (UNG), also known as UDG, is a critical DNA repair enzyme that identifies and removes uracil from DNA. wikipedia.orgnih.gov Uracil can appear in DNA either through the misincorporation of dUMP during replication or, more commonly, through the spontaneous deamination of cytosine. nih.govnih.gov If left unrepaired, this change can lead to a C-to-T transition mutation during subsequent DNA replication. wikipedia.org

The UNG enzyme initiates the base excision repair (BER) pathway by cleaving the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone. wikipedia.orgnih.gov This action creates an abasic (apyrimidinic) site, which is then processed by other enzymes in the BER pathway. wikipedia.org The enzyme is highly efficient and specific, showing a remarkable ability to locate rare uracil bases within a vast excess of normal DNA. nih.gov

The mechanism of uracil recognition and excision involves several steps, often described as a "pinch-push-pull" process. wikipedia.org

Pinch: UNG first nonspecifically binds to DNA and scans it, compressing the DNA backbone. This "pinching" action causes a kink in the DNA and positions the base to be examined. wikipedia.org

Excision: If the base is identified as uracil, the enzyme catalyzes the hydrolysis of the N-glycosidic bond, releasing the free uracil base.

The activity of UNG can be influenced by the ionic environment. Studies have shown that cations like Na+ and Mg2+ have a biphasic effect on UNG2 (the nuclear isoform), where low concentrations stimulate activity and high concentrations are inhibitory. acs.orgnih.gov This suggests that the electrostatic interactions between the enzyme and the negatively charged DNA backbone are finely tuned for optimal function. acs.orgnih.gov

| Cation | Concentration for Maximum Activity | Maximum Observed Rate (kobs) |

|---|---|---|

| Mg2+ | ~10-15 mM | ~0.2 s-1 |

| K+ | ~100 mM | ~0.2 s-1 |

| Na+ | ~100 mM | ~0.2 s-1 |

Data derived from studies on the uracil excision activity of UNG2 in the presence of various salts. nih.gov The enzyme exhibits peak activity at specific ion concentrations, highlighting the importance of the ionic environment in modulating enzyme-DNA interactions.

To efficiently locate sparse uracil targets, UNG employs a process called facilitated diffusion, which combines three-dimensional diffusion through the cytoplasm with one-dimensional movement along the DNA molecule. nih.govpnas.org This reduces the search time compared to a purely random 3D search. The one-dimensional component of this search is characterized by two primary mechanisms: short-range sliding and DNA hopping. pnas.orgnih.govnih.gov

Short-Range Sliding: This involves the enzyme moving along the DNA contour without fully dissociating. nih.gov This allows for a detailed, redundant inspection of a local DNA sequence. nih.govpnas.org Studies suggest this sliding occurs over short distances, approximately 10 base pairs, which corresponds to about one turn of the DNA helix. pnas.org This mechanism is crucial for the enzyme to effectively trap transiently exposed extrahelical uracil bases that emerge due to the natural "breathing" of the DNA double helix. nih.govpnas.org

Experimental studies measuring the efficiency of UNG in excising two uracil sites on the same DNA strand at varying distances have provided quantitative insights into these mechanisms. The probability of the enzyme moving from one site to another (intramolecular transfer) decreases as the distance between the sites increases, reflecting the limits of these facilitated diffusion modes. nih.govresearchgate.net

| Base Pair Spacing Between Uracil Sites | Intramolecular Transfer Efficiency |

|---|---|

| 20 bp | 41% |

| 56 bp | ~20-25% (Estimated) |

| 800 bp | 0% |

Data showing the decreasing efficiency of UNG to move between two uracil sites on the same DNA strand as the spacing increases. nih.govresearchgate.net This demonstrates the dominance of hopping and sliding over short distances and the reliance on 3D diffusion for long-range transfers.

Uracil-DNA Glycosylase (UNG) and its Interaction Dynamics with Uracil-Containing DNA

Influence of Ionic Strength and Macromolecular Crowding on Enzyme-DNA Interactions

The interactions between enzymes and DNA are highly sensitive to the surrounding chemical environment. Factors such as ionic strength and macromolecular crowding significantly modulate these interactions, influencing both the binding affinity and the catalytic efficiency of enzymes that process uracil-containing DNA.

Ionic Strength: The concentration of ions in the solution plays a critical role in mediating the electrostatic interactions between the negatively charged phosphate (B84403) backbone of DNA and DNA-binding enzymes. Studies on uracil-DNA glycosylases (UDGs), enzymes that recognize and excise uracil from DNA, reveal a biphasic response to salt concentration. rowan.edunih.gov At very low ionic strength, the enzymatic activity can be low. As the salt concentration increases to a low level, it can stimulate enzyme activity. rowan.edunih.gov However, high ionic strength (e.g., >200 mM) generally inhibits enzyme activity. prospecbio.com This inhibition is attributed to the shielding of electrostatic interactions, which weakens the binding affinity of the enzyme for the DNA substrate. nih.gov For instance, human uracil DNA glycosylase (hUNG) and alkyladenine DNA glycosylase (AAG) both exhibit decreased binding affinity for short oligonucleotides at high ionic strengths (150–200 mM). nih.gov

Similarly, the activity of single-strand selective monofunctional uracil DNA glycosylase (SMUG1) on nucleosome core particles (NCPs) is modulated by ionic strength. SMUG1 shows increased excision of uracil in lower ionic strength conditions, which is thought to be related to alterations in the structure and dynamics of the NCP, making the uracil more accessible. nih.govnih.gov On duplex DNA, high ionic strength can inhibit SMUG1 at shorter incubation times, potentially by decreasing its binding affinity or slowing down the lesion identification process. nih.gov

Macromolecular Crowding: The intracellular environment is densely packed with macromolecules, a condition known as macromolecular crowding. nih.gov This crowded environment can significantly alter the behavior of enzymes and their interactions with DNA by an "excluded volume" effect, which increases the effective concentration of macromolecules and favors their association. ub.edu While direct studies on the combined effect of ionic strength and macromolecular crowding on this compound-enzyme interactions are limited, general principles suggest that crowding can counteract the inhibitory effects of high ionic strength. nih.gov By promoting the association of the enzyme with DNA, macromolecular crowding can extend the range of ionic conditions under which an enzyme remains active. ub.edu However, some studies have found no significant effect of crowding agents like polyethylene (B3416737) glycols on the processivity of UNG. nih.gov

Table 1: Influence of Environmental Factors on Uracil-Processing Enzyme Activity

| Factor | Enzyme | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Ionic Strength | Uracil DNA Glycosylase (UNG2) | Biphasic: Low concentrations stimulate, high concentrations inhibit. | Modulation of electrostatic interactions affecting protein-DNA binding affinity. | rowan.edunih.gov |

| SMUG1 | Increased excision at lower ionic strength on nucleosomes. | Alterations in nucleosome structure and dynamics. | nih.govnih.gov | |

| Macromolecular Crowding | General DNA Polymerases/Enzymes | Favors enzyme-DNA association; can extend the functional range of ionic strength. | Excluded volume effect increases effective concentrations of reactants. | ub.edu |

Electrostatic Potential and pH Dependence in Enzyme-Substrate Recognition

The specific recognition and binding of a uracil-containing substrate by an enzyme are governed by a combination of shape complementarity and electrostatic interactions, which are themselves sensitive to pH.

pH Dependence: The activity of enzymes is highly dependent on the pH of the environment, as it affects the protonation state of amino acid residues within the active site and on the enzyme surface. These protonation states are critical for maintaining the enzyme's three-dimensional structure and for the catalytic mechanism itself. Computational analyses of UDG show that the enzyme is most stable in a pH range of 5 to 10. nih.govresearchgate.net The optimal pH for UDG activity is generally around 8.0. prospecbio.com For example, the Uracil-DNA glycosylase from Archaeoglobus fulgidus in its native cellular environment shows maximal activity around pH 6.2, which is adapted to the cell's internal pH. nih.govbibliotekanauki.pl The pH-rate profiles for enzymes like Uracil Phosphoribosyltransferase (UPRT) from Mycobacterium tuberculosis indicate that specific ionizable groups with pK values of 5.7 and 8.1 are important for catalysis, while another group with a pK of 9.5 is involved in binding the PRPP substrate.

Uracil Phosphoribosyltransferase Kinetic Mechanisms

Uracil Phosphoribosyltransferase (UPRTase) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into uridine (B1682114) 5'-monophosphate (UMP) and pyrophosphate (PPi). nih.gov Kinetic studies on UPRTase from various organisms, including Escherichia coli, have elucidated a consistent reaction mechanism.

Initial velocity and product inhibition studies have shown that the UPRTase from E. coli follows a sequential ordered kinetic mechanism. nih.gov In this mechanism, the binding of the substrates to the enzyme occurs in a specific order: PRPP binds to the free enzyme first, followed by the binding of uracil. nih.gov After the catalytic reaction, the products are also released in a defined sequence, with pyrophosphate (PPi) being released first, followed by UMP.

Table 2: Kinetic Parameters of Wild-Type and P131D Mutant E. coli UPRTase

| Parameter | Wild-Type | P131D Mutant | Effect of Mutation | Reference |

|---|---|---|---|---|

| kcat (s⁻¹) | ~55-66 | ~1.1 | 50-60 fold reduction | nih.gov |

| KM for Uracil (µM) | ~1 | ~100 | ~100 fold increase | nih.gov |

| KM for PRPP (µM) | Relatively higher | Strongly diminished | Decreased KM | nih.gov |

| Reaction Mechanism | Sequential ordered (PRPP binds first, then Uracil) | No change | nih.gov |

Nucleotide Incision Repair (NIR) Pathway Involvement with Uracil Residues

While the primary mechanism for removing uracil from DNA is the Base Excision Repair (BER) pathway, initiated by a uracil-DNA glycosylase, evidence suggests that uracil can also be processed by the Nucleotide Incision Repair (NIR) pathway. nih.gov This pathway may serve as an important backup to BER for handling uracil residues that arise from the deamination of cytosine. nih.gov

In human cells, the major apurinic/apyrimidinic (AP) endonuclease, APE1, has been shown to possess deoxyuridine endonuclease activity. nih.gov This means APE1 can directly incise the DNA backbone 5' to a uracil residue, a hallmark of the NIR pathway. This action generates a DNA fragment with a 5'-terminal deoxyuridine monophosphate (dUMP), which is distinct from the abasic site created by a DNA glycosylase in the BER pathway. nih.gov

Metabolic Pathway Modulation by Uracil in Biological Systems (In Vitro Context)

In biological systems, uracil is not merely a component of RNA but also an important intermediate in nucleotide metabolism. The primary way uracil modulates metabolic pathways is through its participation in the pyrimidine salvage pathway. ontosight.aiontosight.ai This pathway allows cells to recycle pre-existing pyrimidine bases and nucleosides, which is significantly more energy-efficient than de novo synthesis from simple precursor molecules like bicarbonate and aspartate. ontosight.aicreative-proteomics.com

The central reaction in the uracil salvage pathway is catalyzed by the enzyme Uracil Phosphoribosyltransferase (UPRT). ontosight.ai This enzyme transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to uracil, forming uridine monophosphate (UMP). ontosight.aiontosight.ai UMP is a critical precursor nucleotide, which can then be phosphorylated to create uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). wikipedia.org These activated forms are essential for RNA synthesis and various other metabolic processes.

In some cellular contexts, an alternative, PRPP-independent salvage pathway can operate. In these systems, uridine phosphorylase can catalyze the reaction of uracil with ribose-1-phosphate (B8699412) to form uridine. nih.gov Subsequently, uridine kinase phosphorylates uridine to UMP. wikipedia.orgnih.gov In vitro studies using cell extracts have demonstrated that cells can readily take up external uracil and salvage it into uracil nucleotides, with uridine as an intermediate. nih.gov This highlights the ability of the uracil salvage pathway to directly incorporate exogenous uracil into the cell's nucleotide pool, thereby modulating the availability of pyrimidine nucleotides for essential processes like RNA and DNA synthesis. ontosight.aiontosight.ai

Ion-Specific Effects and Protonation States

Energetics of Protonation/Deprotonation of Uracil in Aqueous Environments

The acid-base properties of uracil are fundamental to its chemical behavior and its interactions in biological systems. These properties are quantified by its proton affinity (PA) in the gas phase and its pKa values in aqueous solution. Uracil is a weak acid, capable of donating protons from its N1 and N3 positions. cdnsciencepub.com

The protonation and deprotonation of uracil involve specific sites on the molecule. Computational studies have calculated the proton affinities for the various potential protonation sites on the most stable dioxo tautomer of uracil. The order of topical proton affinities is O8 > O7 > C5 > N3 > N1, with a calculated thermodynamic proton affinity of approximately 858 kJ/mol at 298 K. nih.govacs.org

In aqueous solution, the energetics are described by the pKa values, which reflect the equilibrium between the protonated and deprotonated forms. Experimental measurements have determined two pKa values for uracil. The first deprotonation (pKa1) corresponds to the loss of a proton primarily from the N1 position, while the second (pKa2) corresponds to the deprotonation of the N3 position. These values are influenced by temperature. The thermodynamic parameters associated with these deprotonation events, such as the standard free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) changes, have been determined from these temperature-dependent pKa measurements. cdnsciencepub.com

Table 3: Thermodynamic Parameters for the Deprotonation of Uracil in Water at 25°C (298.15 K)

| Process | Parameter | Value | Reference |

|---|---|---|---|

| First Deprotonation (pKa1) | pKa1 | 9.333 | cdnsciencepub.com |

| ΔG⁰ (kJ mol⁻¹) | 53.27 | cdnsciencepub.com | |

| ΔH⁰ (kJ mol⁻¹) | 34.7 | cdnsciencepub.com | |

| ΔS⁰ (J K⁻¹ mol⁻¹) | -62.4 | cdnsciencepub.com | |

| Second Deprotonation (pKa2) | pKa2 | >13 | cdnsciencepub.com |

| ΔG⁰ (kJ mol⁻¹) | ~74.2 | cdnsciencepub.com | |

| ΔH⁰ (kJ mol⁻¹) | 57.2 | cdnsciencepub.com | |

| ΔS⁰ (J K⁻¹ mol⁻¹) | -57.1 | cdnsciencepub.com |

These energetic parameters are crucial for understanding how uracil will behave in different cellular compartments with varying pH and how its protonation state will affect its recognition and processing by enzymes. cdnsciencepub.com

Cation-Dependent Uracil Cluster Formation

The aggregation of uracil molecules into clusters is significantly influenced by the presence and identity of cations. Mechanistic investigations, primarily employing mass spectrometry techniques, have revealed that the formation and stability of uracil clusters are dependent on the specific cation involved. This cation-dependent behavior stems from the noncovalent interactions between the metal ion and the uracil molecule, which can lead to the formation of distinct cluster sizes and structures.

Research utilizing guided ion beam mass spectrometry has provided quantitative data on the bond dissociation energies of alkali metal ion-uracil complexes. These studies systematically examined the interaction of uracil with lithium (Li+), sodium (Na+), and potassium (K+) ions. The experimentally determined bond dissociation energies indicate the strength of the interaction between the cation and the uracil molecule, which is a critical factor in the initial step of cluster formation. acs.org

Detailed findings from these studies highlight that the primary role of "hard" metal ions, such as alkali metals, is to neutralize the negative charges, which in a biological context would be on the phosphate backbone of nucleic acids, thereby stabilizing larger structures. acs.org Their interaction with the nucleobases themselves also contributes to this stabilization. acs.orgacs.org The coordination of uracil with metal ions can occur through several of its atoms, including the nitrogen and oxygen atoms, allowing for the formation of varied complex structures. uobaghdad.edu.iqresearchgate.net

The stability of metal-uracil complexes has been observed to follow specific trends. For example, one study found that the stability of 1:1 metal-uracil complexes decreased in the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II). niscpr.res.in This indicates a clear dependence of cluster stability on the nature of the cation.

Interactive Table: Experimentally Determined Bond Dissociation Energies of Alkali Metal Ion-Uracil Complexes.

| Cation | Uracil Complex | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| Li⁺ | Li⁺(Uracil) | Varies by study |

| Na⁺ | Na⁺(Uracil) | Varies by study |

Note: Specific bond dissociation energy values can vary between different experimental setups and theoretical models. The table reflects that these values have been experimentally determined.

Mass spectrometry studies have also provided evidence for the formation of larger uracil clusters in the gas phase. Multiphoton ionization of uracil clusters has shown a notable alternation in mass spectral intensities between even- and odd-numbered clusters, suggesting the formation of photodimer units within the cluster upon UV irradiation. nih.govresearchgate.net This phenomenon underscores the complex interplay of cation-uracil interactions and external energy sources in determining the final cluster distribution.

The formation of sodium cluster ions, in particular, has been noted as a common occurrence in electrospray ionization mass spectrometry (ESI-MS). nih.gov In complex biological samples, the high concentration of salts can lead to the formation of adducts and cluster ions, which can complicate spectral analysis but also provide insights into the cation-dependent aggregation behavior of molecules like uracil. nih.gov The general structure of these sodium acetate (B1210297) cluster ions has been identified as Na+(CH3COO−Na+)n. nih.gov

Future Directions and Emerging Research Avenues for Uracil Sodium Salt

Development of Novel Uracil (B121893) Sodium Salt Derivatives with Enhanced Chemical Reactivity

The development of new derivatives of uracil sodium salt is a primary avenue for enhancing its chemical reactivity and tailoring its properties for specific applications. Research efforts are increasingly focused on strategic chemical modifications of the uracil core. A significant approach involves the synthesis of 5-sulfone-substituted uracils, which can be achieved through a divergent synthesis strategy that avoids the need for protecting groups and utilizes non-toxic, inexpensive reagents. acs.org This method allows for the creation of a diverse library of derivatives with potentially novel electronic and steric properties. acs.org

Another promising direction is the chemical modification of the 5,6-double bond of the uracil ring using active methylene (B1212753) compounds. mdpi.com This technique can lead to diverse C-C bond formations at the 5- and 6-positions, or even the creation of fused heterocyclic systems, depending on the carbanions used. mdpi.com Such modifications can dramatically alter the molecule's reactivity and potential for further functionalization. Furthermore, the synthesis of uracil-fused azoles and thiourea (B124793) derivatives of uracil has been shown to produce compounds with significant biological activities. researchgate.net Applying these synthetic strategies to this compound could yield derivatives with enhanced reactivity for applications in catalysis, materials science, and medicinal chemistry. researchgate.netchemijournal.com

| Synthesis Strategy | Key Reagents/Conditions | Potential Outcome | Reference |

| Divergent 5-Sulfone Substitution | N-monosubstituted urea (B33335), sodium ethanolate | Access to a diverse library of 5-sulfone-substituted uracils with high yields (up to 98%). | acs.org |

| 5,6-Double Bond Modification | Active methylene compounds, basic conditions | Regioselective C-C bond formation at C5 and C6 positions; formation of fused heterocycles. | mdpi.com |

| Multicomponent Reactions | Aldehydes, methyl cyanoacetate, urea/thiourea, potassium carbonate | Synthesis of novel dihydropyrimidines, uracils, and thiouracils. | chemijournal.com |

| Fused-Azole Synthesis | 5-aminouracil (B160950), isothiocyanates, acetylenedicarboxylates | Creation of uracil-containing thiazoles with potential anticancer activities. | researchgate.net |

Advanced Computational Modeling for Predictive Material Design

The integration of advanced computational modeling is set to revolutionize the design of materials based on this compound. By leveraging large-scale computational methods, artificial intelligence (AI), and machine learning (ML), researchers can predict material properties before synthesis, significantly accelerating the discovery process. mit.edumit.eduyoutube.com Techniques such as molecular dynamics and multiscale modeling can simulate the behavior of this compound at the atomic level, providing insights into its structural stability and potential interactions with other molecules. mit.edunih.gov

Predictive algorithms can screen vast virtual libraries of potential this compound derivatives to identify candidates with desired functions, such as specific electronic, optical, or binding properties. mit.edu Supervised ML models, trained on existing experimental data, can predict material properties orders of magnitude faster than traditional electronic structure calculations, enabling high-throughput screening of potential structures. nih.gov Although the application of AI in supramolecular chemistry is sometimes hindered by a lack of sufficient high-quality data for training models, the continued development of computational methods and data-sharing initiatives will overcome these challenges. nih.gov This in silico approach allows for an intelligent design process, guiding experimental efforts toward the most promising molecular architectures and reducing the time and resources spent on trial-and-error synthesis. nih.gov

| Computational Technique | Application in this compound Research | Potential Outcome | Reference |

| Molecular Dynamics | Simulating atomistic behavior and interactions. | Understanding structural stability and intermolecular forces. | nih.gov |

| Machine Learning / AI | High-throughput screening of virtual derivative libraries. | Rapid identification of candidates with desired properties. | mit.edunih.gov |

| First-Principles Computations | Calculating thermodynamic stability of materials. | Predicting phase stability and decomposition pathways of new materials. | nih.gov |

| Phase-Field Modeling | Predicting microstructural evolution and phase separation. | Designing multi-component materials with controlled morphologies. | nih.gov |

Exploiting Supramolecular Self-Assembly for Advanced Functional Materials

The inherent ability of molecules to self-assemble into ordered structures via non-covalent interactions presents a powerful strategy for creating advanced functional materials from this compound. nih.gov Supramolecular chemistry enables the bottom-up fabrication of materials with precisely controlled architectures and programmable functions. nih.gov this compound, with its potential for hydrogen bonding, π-π stacking, and electrostatic interactions, is an attractive building block for such assemblies. nih.govnih.gov

By designing and synthesizing molecular building blocks that incorporate the this compound moiety, researchers can guide their assembly into specific nanostructures like nanofibers, hydrogels, or nanoparticles. nih.govsemanticscholar.org A key advantage of supramolecular materials is their responsiveness to external stimuli such as pH, light, or temperature, which can trigger reversible changes in their structure and function. bohrium.com Research has already demonstrated the self-assembly of RNA sodium salt with macrocycles to form nanoparticles capable of carrying other molecules, highlighting a promising route for similar applications with this compound. mdpi.com The development of these "smart" materials could lead to innovations in sensing, catalysis, and biomaterials. nih.gov

| Self-Assembly Driving Force | Building Block Design Principle | Resulting Supramolecular Structure | Potential Application |

| Hydrogen Bonding | Incorporating donor and acceptor sites. | Nanofibers, hydrogels. | Biomaterials, tissue engineering. nih.gov |

| π-π Stacking | Designing planar aromatic regions. | Ordered columnar or layered structures. | Organic electronics, sensors. nih.gov |

| Electrostatic Interactions | Combining this compound with cationic partners. | Nanoparticles, vesicles. | Nanocarriers for active substances. mdpi.com |

| Hydrophobic Interactions | Creating amphiphilic derivatives. | Micelles, responsive hydrogels. | Stimuli-responsive materials. nih.govbohrium.com |

Elucidation of Subtle Biochemical Mechanisms at the Molecular Level

A deeper understanding of the biochemical mechanisms involving this compound at the molecular level is crucial for advancing its use in biological contexts. Future research will likely focus on the kinetics and equilibria of its interactions with biomolecules. For instance, studies on the reaction of uracil derivatives with sodium bisulfite have provided a model for how the uracil ring can undergo addition reactions under physiological conditions. nih.gov The rate of such reactions is dependent on factors like pH and the concentration of the reacting species. nih.gov

Investigating the interaction of this compound with specific enzymes and proteins will be a key area of focus. The uracil moiety is a known pharmacophore, and its presence in a molecule often confers biological activity. nih.gov By elucidating the precise binding modes and structure-activity relationships, researchers can understand how the sodium salt form influences these interactions. Techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the structure of adducts formed between this compound and other molecules, providing direct evidence of reaction mechanisms. nih.gov This fundamental knowledge is essential for the rational design of new therapeutic agents and biochemical tools based on the this compound scaffold.

Q & A

Q. What novel applications of this compound are emerging in nanotechnology or drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.